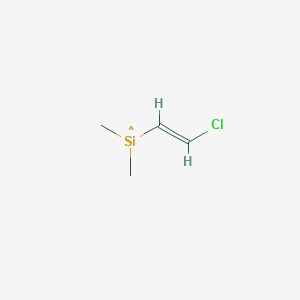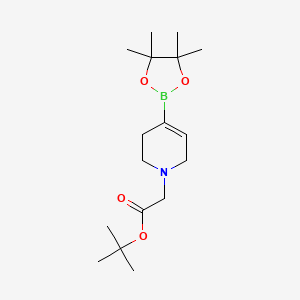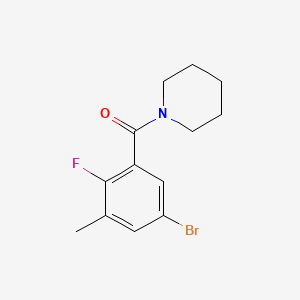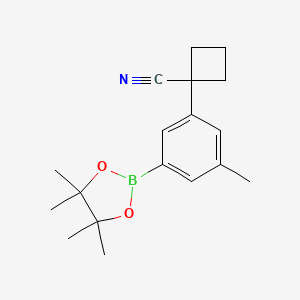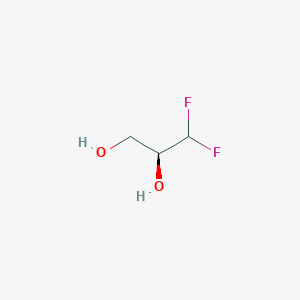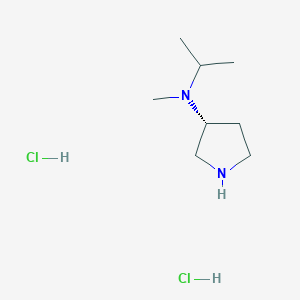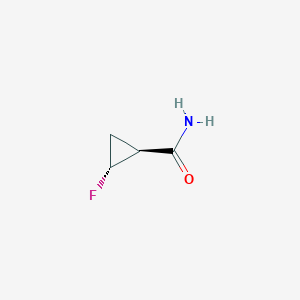
trans-2-Fluorocyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-Fluorocyclopropanecarboxamide: is a fluorinated cyclopropane derivative. The presence of the fluorine atom in the cyclopropane ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Fluorocyclopropanecarboxamide typically involves the cyclopropanation of a suitable precursor followed by fluorination. One common method includes the reaction of a cyclopropane derivative with a fluorinating agent under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by fluorination using industrial-grade reagents and catalysts. The process is optimized for efficiency, cost-effectiveness, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions: trans-2-Fluorocyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-2-Fluorocyclopropanecarboxamide is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. Its fluorinated nature can enhance binding affinity and specificity in biochemical assays.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of trans-2-Fluorocyclopropanecarboxamide involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s electronic properties, affecting its binding to enzymes, receptors, or other biomolecules. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparaison Avec Des Composés Similaires
trans-2-Trifluoromethylcyclopropanamine: Another fluorinated cyclopropane derivative with similar structural features.
trans-2-Chlorocyclopropanecarboxamide: A chlorinated analog with different chemical properties.
Uniqueness: trans-2-Fluorocyclopropanecarboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This makes it more reactive and stable compared to its non-fluorinated or differently halogenated counterparts.
Propriétés
Formule moléculaire |
C4H6FNO |
|---|---|
Poids moléculaire |
103.09 g/mol |
Nom IUPAC |
(1S,2R)-2-fluorocyclopropane-1-carboxamide |
InChI |
InChI=1S/C4H6FNO/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H2,6,7)/t2-,3-/m1/s1 |
Clé InChI |
PHZKRDKMJHXGBR-PWNYCUMCSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1F)C(=O)N |
SMILES canonique |
C1C(C1F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




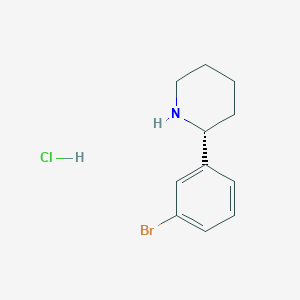

![cis-t-Butyl 3a,6a-difluoro-4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14032733.png)


